molecular formula C14H25BO2 B13648920 (E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13648920
M. Wt: 236.16 g/mol
InChI Key: MLDILUJVQJMJLX-CMDGGOBGSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is known for its utility in various organic synthesis reactions, particularly in the field of borylation and hydroboration. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclopropyl group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation reactions.

    Copper Catalysts: Used in coupling reactions with aryl iodides.

    Transition Metal Catalysts: Used in hydroboration reactions.

Major Products

The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The dioxaborolane ring facilitates the transfer of the boron atom to the target molecule, often through a catalytic process involving transition metals. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: Another boronic ester with similar reactivity but different structural features.

    Bis(pinacolato)diboron: A dimeric boronic ester used in similar types of reactions.

    Catecholborane: A boronic ester with a catechol moiety, used in hydroboration reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a cyclopropyl group, which imparts distinct reactivity and selectivity in various organic transformations. Its ability to participate in a wide range of reactions makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-11(2)10-14(11,7)8-9-15-16-12(3,4)13(5,6)17-15/h8-9H,10H2,1-7H3/b9-8+

InChI Key

MLDILUJVQJMJLX-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2(C)C)C

Origin of Product

United States

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